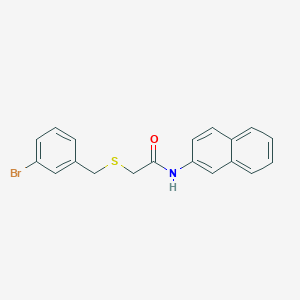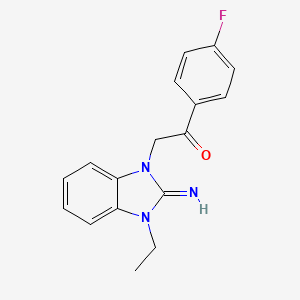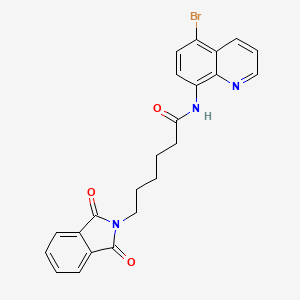![molecular formula C20H23F2NO3 B15005342 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15005342.png)
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by the presence of difluoromethoxy and diethoxy groups attached to a tetrahydroisoquinoline core
Métodos De Preparación
The synthesis of 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the difluoromethoxyphenyl precursor, followed by the introduction of the diethoxy groups and the formation of the tetrahydroisoquinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scalable processes using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the understanding of biological processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound’s unique properties may be exploited in the production of specialty chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and diethoxy groups may enhance the compound’s binding affinity and selectivity, modulating biological pathways and exerting therapeutic effects. Detailed studies on its molecular targets and pathways are essential to elucidate its full mechanism of action.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-[[2-(Difluoromethoxy)phenyl]methyl]piperidine
- 1-[4-(Difluoromethoxy)phenyl]ethanamine
Propiedades
Fórmula molecular |
C20H23F2NO3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
1-[2-(difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H23F2NO3/c1-3-24-17-11-13-9-10-23-19(15(13)12-18(17)25-4-2)14-7-5-6-8-16(14)26-20(21)22/h5-8,11-12,19-20,23H,3-4,9-10H2,1-2H3 |
Clave InChI |
KUQFMGPZDMVJQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3OC(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B15005267.png)
![4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B15005268.png)

![6-chloro-N-[(4-chlorophenyl)methyl]-2-methoxy-4-methylpyridine-3-carboxamide](/img/structure/B15005274.png)
![3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005275.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B15005277.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15005278.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005279.png)



![3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)](/img/structure/B15005320.png)
![2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid](/img/structure/B15005326.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B15005338.png)
